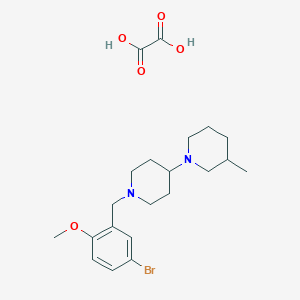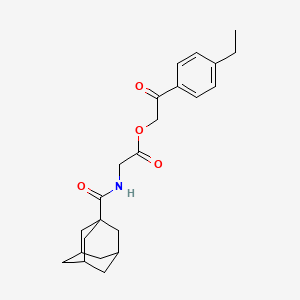
1-benzoylpropyl 4-(2-chloro-6-nitrophenoxy)benzoate
説明
1-benzoylpropyl 4-(2-chloro-6-nitrophenoxy)benzoate, also known as BNPPB, is a chemical compound that has been extensively studied for its potential use as a research tool in various fields such as pharmacology, neuroscience, and biochemistry. BNPPB is a potent blocker of the TRPA1 ion channel, which plays a crucial role in pain sensation and inflammation.
作用機序
1-benzoylpropyl 4-(2-chloro-6-nitrophenoxy)benzoate acts as a potent and selective blocker of the TRPA1 ion channel. It binds to a specific site on the channel and prevents the influx of calcium ions, which are required for the activation of the channel. This results in a decrease in the activity of the channel, leading to a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to reduce airway hypersensitivity in models of asthma. This compound has been used to study the physiological and pathological roles of the TRPA1 ion channel in various tissues, including sensory neurons, epithelial cells, and immune cells.
実験室実験の利点と制限
The advantages of using 1-benzoylpropyl 4-(2-chloro-6-nitrophenoxy)benzoate as a research tool include its potency and selectivity for the TRPA1 ion channel, making it an attractive tool for studying the physiological and pathological roles of this ion channel. However, the limitations of using this compound include its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
Future research on 1-benzoylpropyl 4-(2-chloro-6-nitrophenoxy)benzoate could focus on the development of more potent and selective TRPA1 blockers. Additionally, research could focus on the potential therapeutic applications of this compound, such as in the treatment of pain, inflammation, and airway hypersensitivity. Further studies could also investigate the potential off-target effects of this compound and its effects on other ion channels and receptors.
科学的研究の応用
1-benzoylpropyl 4-(2-chloro-6-nitrophenoxy)benzoate has been used extensively as a research tool to study the TRPA1 ion channel. The TRPA1 ion channel is a non-selective cation channel that is expressed in a variety of tissues, including sensory neurons, epithelial cells, and immune cells. It plays a crucial role in pain sensation, inflammation, and airway hypersensitivity. This compound has been shown to be a potent blocker of TRPA1, making it an attractive tool for studying the physiological and pathological roles of this ion channel.
特性
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 4-(2-chloro-6-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-2-20(21(26)15-7-4-3-5-8-15)31-23(27)16-11-13-17(14-12-16)30-22-18(24)9-6-10-19(22)25(28)29/h3-14,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZNXGKUMPIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968229.png)
![1-[1-(2-fluorobenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968235.png)
![2-{4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968242.png)
![3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 2-fluorobenzoate](/img/structure/B3968264.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3968284.png)
![1-[(4-methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3968292.png)

![4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3968301.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3968303.png)



![4,4'-[(4-fluorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968336.png)